molecular formula C15H18ClN3O3S B2356734 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide CAS No. 1797761-27-3

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide

Cat. No.: B2356734
CAS No.: 1797761-27-3
M. Wt: 355.84
InChI Key: WWARJEHTUCWSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloro group, a cyclopentyl group, a hydroxyethyl group, and a sulfonamide group attached to the quinoxaline core

Preparation Methods

The synthesis of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the chloro, cyclopentyl, hydroxyethyl, and sulfonamide groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

For example, the quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The chloro group can be introduced via chlorination reactions, while the cyclopentyl and hydroxyethyl groups can be added through alkylation reactions. The sulfonamide group is typically introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids .

Chemical Reactions Analysis

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of the chloro, cyclopentyl, hydroxyethyl, and sulfonamide groups can modulate its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:

    2-chloro-N-cyclopentylquinoxaline-6-sulfonamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide: Lacks the chloro group, which may influence its substitution reactions.

    2-chloroquinoxaline-6-sulfonamide: Lacks both the cyclopentyl and hydroxyethyl groups, which can impact its overall biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-15-10-17-14-9-12(5-6-13(14)18-15)23(21,22)19(7-8-20)11-3-1-2-4-11/h5-6,9-11,20H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWARJEHTUCWSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCO)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.